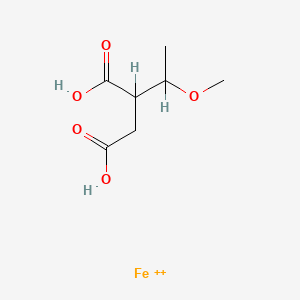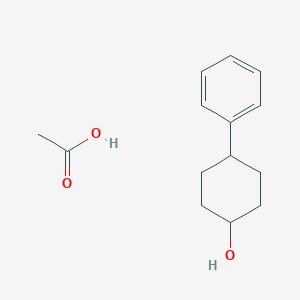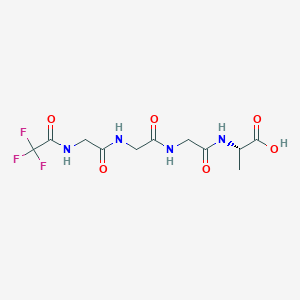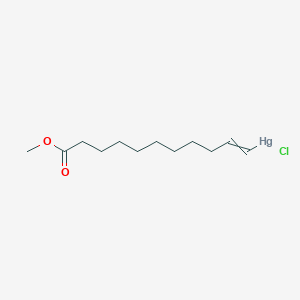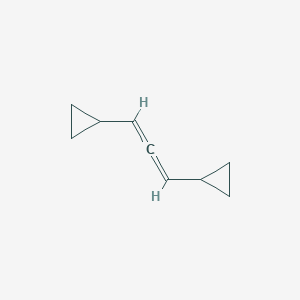
Cyclopropane, 1,1'-(1,2-propadiene-1,3-diyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- is a chemical compound with the molecular formula C9H12 It features a unique structure with two cyclopropane rings connected by a propadiene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- typically involves the reaction of cyclopropane derivatives with propadiene under specific conditions. One common method includes the use of a photocatalytically generated radical to initiate the reaction, followed by reduction and intramolecular substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of catalysts and controlled reaction environments would be essential to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: It can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include amalgamated zinc powder, dry hydrogen chloride, acetic anhydride, and acetyl chloride . The reactions typically require controlled environments to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield cyclopropane-1,2-diyl diacetates .
Wissenschaftliche Forschungsanwendungen
Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a subject of study in biological research, particularly in understanding the interactions of cyclopropane derivatives with biological molecules.
Industry: It may be used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism by which Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and systems. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane, 1,2-dimethyl-3-pentyl-: This compound has a similar cyclopropane structure but with different substituents.
Cyclopropane, 1,1-dimethyl-2-(3-methyl-1,3-butadien-1-yl)-: Another compound with a cyclopropane ring and different substituents.
Uniqueness
Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- is unique due to its propadiene bridge connecting two cyclopropane rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
53432-86-3 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
InChI |
InChI=1S/C9H12/c1(2-8-4-5-8)3-9-6-7-9/h2-3,8-9H,4-7H2 |
InChI-Schlüssel |
WEEZTMCLZMTJNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C=C=CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


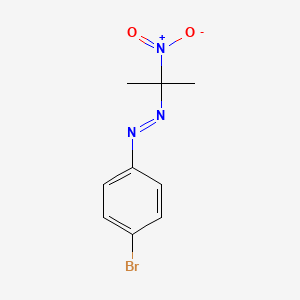
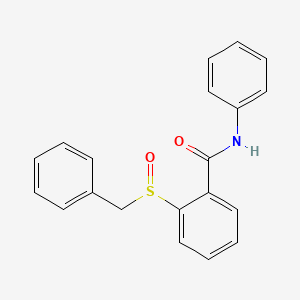
![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
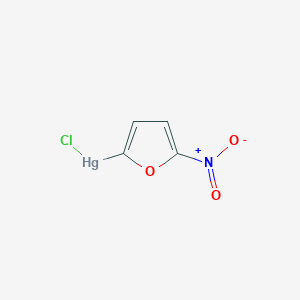
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
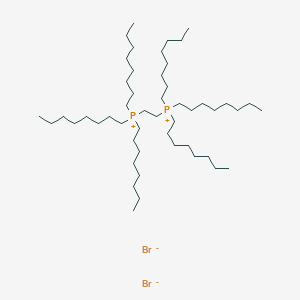
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
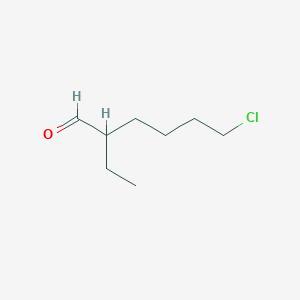
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
